Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a carbamoylamino group at position 2 of the thiazole ring, linked to a 4-methylphenyl substituent, and an ethyl ester at position 2. This structure confers unique physicochemical properties, such as moderate polarity due to the ester and carbamoyl groups, which influence solubility and reactivity. The compound is synthesized via condensation reactions involving ethyl 2-aminothiazole-4-carboxylate intermediates and appropriate carbamoylating agents . Its structural framework is shared with several pharmacologically active thiazole derivatives, making it a candidate for comparative analysis with analogues.
Properties
IUPAC Name |
ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHGDFKFKNGWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives are known to target a variety of biological receptors and enzymes, contributing to their diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation.
Pharmacokinetics
Thiazole derivatives are generally characterized by good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties.
Biological Activity
Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a carbamoyl group, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15N3O3S
- Molecular Weight : 301.35 g/mol
- CAS Number : [specific CAS not provided]
- Structure : The compound features a thiazole ring substituted with a carbamoyl group and an ethyl ester.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that compounds in this class may act as inhibitors of certain enzymes involved in metabolic pathways or as modulators of cellular signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance:
- Case Study : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Thiazoles are known for their antimicrobial properties. This compound has shown promising results against various bacterial strains:
- Research Findings : In vitro studies indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Xanthine Oxidase Inhibition
Research has also identified xanthine oxidase inhibition as a potential mechanism for the therapeutic effects of thiazole derivatives:
- Activity Assessment : Compounds similar to this compound demonstrated moderate xanthine oxidase inhibitory activity, which is relevant for conditions like gout and hyperuricemia .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the 1,3-thiazole-4-carboxylate core but differ in substituents at positions 2 and 4, leading to divergent properties:
Table 1: Structural and Functional Comparison
Commercial and Industrial Relevance
- Aminoethyl Thiazole : Commercially available (purity ≥98%, ~$6–$90/KG) as a building block for pharmaceuticals and polymers.
- Target Compound: Limited commercial availability; primarily used in academic research for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
